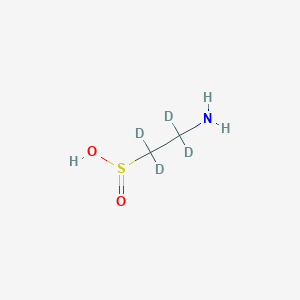
((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetrahydrofuran structure, followed by the introduction of the pyrimidinyl and pyridinyl groups through a series of condensation and cyclization reactions. The final steps involve acetylation to introduce the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate include other pyrimidinyl and pyridinyl derivatives with similar functional groups. Examples include:
Pyrimidinyl derivatives: Compounds with similar pyrimidine rings and functional groups.
Pyridinyl derivatives: Compounds with similar pyridine rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research.
Properties
CAS No. |
1207756-38-4 |
|---|---|
Molecular Formula |
C26H21ClN6O7S |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2R,5R)-3-acetyloxy-5-[5-[2-amino-6-(4-chlorophenyl)sulfanyl-3,5-dicyanopyridin-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H21ClN6O7S/c1-12(34)38-11-20-19(39-13(2)35)7-21(40-20)33-10-18(24(36)32-26(33)37)22-16(8-28)23(30)31-25(17(22)9-29)41-15-5-3-14(27)4-6-15/h3-6,10,19-21H,7,11H2,1-2H3,(H2,30,31)(H,32,36,37)/t19?,20-,21-/m1/s1 |
InChI Key |
FNROLAILPJCDLP-RWLBOTFQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)C3=C(C(=NC(=C3C#N)SC4=CC=C(C=C4)Cl)N)C#N)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C3=C(C(=NC(=C3C#N)SC4=CC=C(C=C4)Cl)N)C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



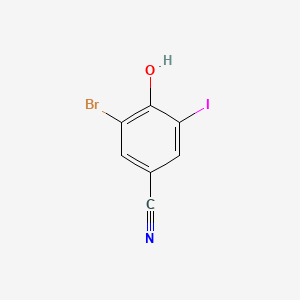
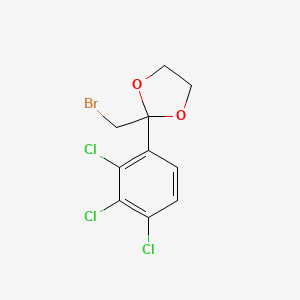
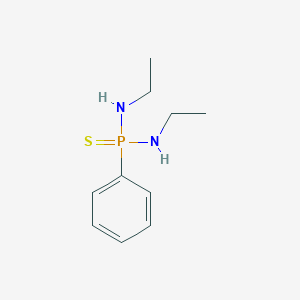

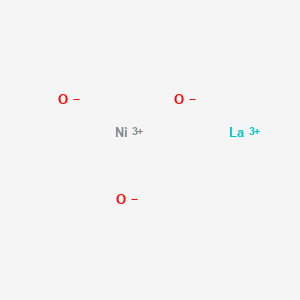
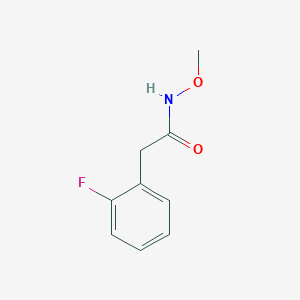
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





